N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide
Description
Introduction and Fundamental Characterization
Chemical Nomenclature and Structural Identity
N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide is systematically named according to IUPAC guidelines as N-(bicyclo[2.2.1]heptan-2-yl)-2-chloroacetamide . Its molecular formula is $$ \text{C}9\text{H}{14}\text{ClNO} $$, with a molar mass of 187.66 g/mol . The structure comprises:
- A bicyclo[2.2.1]heptane core, a bridged bicyclic hydrocarbon with two fused cyclohexane rings sharing a methylene bridge.
- A chloroacetamide substituent ($$-\text{NHCOCH}_2\text{Cl}$$) at the 2-position of the bicyclic framework.
The compound’s three-dimensional conformation is critical to its reactivity. X-ray crystallography of related bicyclic acetamides reveals endo/exo isomerism , where the chloroacetamide group adopts distinct spatial orientations relative to the bicyclic system.
Table 1: Key Structural and Physicochemical Properties
Historical Context in Bicyclic Compound Research
The synthesis and study of bicyclo[2.2.1]heptane derivatives date to the early 20th century, with norbornane (bicyclo[2.2.1]heptane) first isolated in 1906 via the reduction of norcamphor. The rigid, strained geometry of norbornane derivatives made them ideal substrates for investigating non-classical carbocation stability and stereoelectronic effects .
This compound emerged in the late 20th century as part of efforts to functionalize bicyclic frameworks for asymmetric catalysis. Its chloroacetamide group introduced electrophilic reactivity , enabling nucleophilic substitution reactions while retaining the stereochemical integrity of the bicyclic core.
Position within Chloroacetamide Compound Classification
Chloroacetamides are a subclass of amides characterized by a chlorine atom on the α-carbon of the acetamide group ($$-\text{NHCOCH}_2\text{Cl}$$). This compound belongs to the bridged bicyclic chloroacetamide family, distinguished by:
- Constrained geometry : The bicyclic system limits rotational freedom, enhancing stereoselectivity in reactions.
- Electron-withdrawing effects : The chlorine atom increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitutions.
Compared to simpler chloroacetamides (e.g., 2-chloroacetamide, CAS 79-07-2), this compound’s bicyclic structure imparts unique steric shielding , which moderates reactivity and stabilizes transition states in cycloaddition reactions.
Significance in Organic Chemistry Research Landscape
This compound’s hybrid structure bridges two key domains:
- Bicyclic hydrocarbon chemistry : The norbornane framework is a staple in studying strain and reactivity in small-ring systems.
- Chloroacetamide applications : Chloroacetamides are precursors to herbicides, pharmaceutical intermediates, and crosslinking agents.
Recent studies highlight its role in:
- Asymmetric synthesis : As a chiral auxiliary in Diels-Alder reactions.
- Polymer chemistry : As a monomer for rigid, thermally stable polyamides.
- Medicinal chemistry : Scaffold for kinase inhibitors due to its ability to mimic peptide backbones.
Table 2: Comparative Analysis with Related Compounds
| Compound | Structure | Key Difference |
|---|---|---|
| 2-Chloroacetamide | Linear chloroacetamide | Lacks bicyclic rigidity |
| Norbornane | Bicyclic hydrocarbon | No functional groups |
| exo-2-Chloronorbornane | Bicyclic chloride | Chlorine replaces acetamide |
Properties
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO/c10-5-9(12)11-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWMKVWXYLYWNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424574 | |
| Record name | N-BICYCLO[2.2.1]HEPT-2-YL-2-CHLOROACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90797-09-4 | |
| Record name | N-BICYCLO[2.2.1]HEPT-2-YL-2-CHLOROACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide typically involves the reaction of bicyclo[2.2.1]hept-2-ene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze to form corresponding acids and amines.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogs
Biological Activity
N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide is a bicyclic compound with significant potential in various biological applications. Its unique structure allows it to interact with biological molecules, leading to diverse biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C9H14ClNO and features a bicyclic structure that contributes to its chemical reactivity and biological interactions. The compound is synthesized through the reaction of bicyclo[2.2.1]hept-2-ene with chloroacetyl chloride, typically in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The chloroacetamide moiety is known for its reactivity towards thiol groups, which plays a crucial role in its mechanism of action:
- Enzyme Inhibition : The compound can covalently modify thiol-containing enzymes, leading to decreased enzyme activity. For instance, studies have shown that similar chloroacetamides can inhibit glutaredoxin 1 (Grx1), a key enzyme involved in cellular redox regulation .
- Receptor Interaction : The bicyclic structure may facilitate binding to various receptors, potentially influencing signaling pathways related to inflammation or cancer metastasis .
Biological Activity and Therapeutic Potential
Research indicates that this compound has several promising biological activities:
- Anti-inflammatory Effects : Compounds with similar chloroacetamido structures have demonstrated anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory pathways .
- Anticancer Properties : Preliminary studies suggest that derivatives of bicyclic compounds can exhibit anticancer activity by inhibiting cell migration and proliferation in cancer cell lines, such as pancreatic cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Enzyme Inhibition | Inhibition of Grx1 activity | |
| Anti-inflammatory | Reduced inflammation markers | |
| Anticancer | Decreased migration in CFPAC1 pancreatic cells |
Case Study 1: Inhibition of Grx1
A study evaluated the inhibitory effects of various electrophilic compounds on Grx1 activity, highlighting that certain chloroacetamides significantly reduced enzyme function through covalent modification of the active site thiol . This suggests that this compound may similarly affect Grx1 or related thiol-dependent enzymes.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that a related bicyclic compound exhibited significant inhibition of cell migration in CFPAC1 pancreatic cancer cells, suggesting potential for development as an anticancer agent. The study showed a 20% reduction in migration at a concentration of 10 µM after 48 hours, indicating effective modulation of cell behavior through targeted interactions with cellular pathways .
Q & A
Basic Research Questions
Q. How can the molecular structure of N-Bicyclo[2.2.1]hept-2-YL-2-chloroacetamide be experimentally verified?
- Methodological Answer : Utilize mass spectrometry (MS) for molecular weight confirmation (e.g., NIST Standard Reference Database 69) and nuclear magnetic resonance (NMR) spectroscopy to resolve the bicyclo[2.2.1]heptane scaffold and chloroacetamide substituents. Cross-reference spectral data with NIST Chemistry WebBook entries for bicycloheptane derivatives . For stereochemical analysis, X-ray crystallography is recommended, as demonstrated in structural studies of analogous chloroacetamides .
Q. What synthetic strategies are commonly employed to prepare this compound?
- Methodological Answer :
- Route 1 : React bicyclo[2.2.1]hept-2-ene-7-amine with chloroacetyl chloride under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts. Purify via recrystallization in non-polar solvents .
- Route 2 : Adapt C-amidoalkylation protocols by reacting bicycloheptane precursors with 2-chloroacetamide derivatives in the presence of Lewis acids (e.g., ZnCl₂) .
Q. How should researchers handle safety concerns during synthesis?
- Methodological Answer : Follow protocols for chloroacetamide handling, including use of fume hoods, nitrile gloves, and chemical-resistant PPE. Refer to safety data for structurally similar compounds (e.g., N-chloro-N-phenylacetamide) for hazard mitigation .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields of this compound?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃, FeCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance amide bond formation efficiency .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF, acetonitrile) versus non-polar solvents (e.g., toluene) to minimize side reactions. Monitor reaction progress via TLC or HPLC .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
- Methodological Answer :
- Iterative Analysis : Re-examine sample purity via column chromatography or preparative HPLC to remove impurities affecting spectral signals .
- Computational Validation : Use density functional theory (DFT) to simulate NMR spectra of proposed structures and compare with experimental data .
Q. What challenges arise in studying the stereoelectronic effects of the bicyclo[2.2.1]heptane scaffold on reactivity?
- Methodological Answer :
- Steric Hindrance : The rigid bicyclic structure restricts conformational freedom, complicating nucleophilic substitution at the chloroacetamide group. Use kinetic studies (e.g., variable-temperature NMR) to probe reaction barriers .
- Electronic Effects : Employ Hammett substituent constants or computational tools (e.g., molecular orbital theory) to quantify electron-withdrawing effects of the bicycloheptane moiety .
Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization : Introduce substituents at the bicycloheptane ring (e.g., nitro, cyano groups) via electrophilic aromatic substitution or cross-coupling reactions. Monitor regioselectivity using directing groups .
- Bioisosteric Replacement : Replace the chloro group with fluorinated or methylthio analogs to assess pharmacological relevance .
Data Contradiction and Validation
Q. What analytical techniques are critical for resolving discrepancies in melting point or solubility data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
